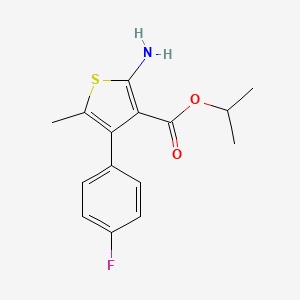
Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiophene derivative. Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amino group (NH2), a carboxylate group (COO-), and a fluorophenyl group (C6H4F), which could influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its functional groups. The presence of the thiophene ring, the amino group, the carboxylate group, and the fluorophenyl group would all contribute to its overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amino groups could make it more soluble in polar solvents . The aromatic thiophene ring could contribute to its stability and possibly its color .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
A study by Tormyshev et al. (2006) illustrates the compound's utility in organic synthesis, particularly in the one-pot Gewald reaction. This process allows for the efficient generation of 2-aminothiophene-3-carboxylates bearing aryl groups at the 4-position, showcasing the versatility of the compound in synthesizing heterocyclic structures with potential pharmaceutical applications (Tormyshev et al., 2006).
Medicinal Chemistry
In the realm of medicinal chemistry, the compound's derivatives have been explored for their biological activities. One study conducted by Thangarasu et al. (2019) involved the synthesis of novel pyrazole derivatives starting from a precursor similar in structure to "Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate." These derivatives demonstrated significant anti-inflammatory and anti-breast cancer properties, highlighting the compound's potential as a precursor in developing therapeutic agents (Thangarasu et al., 2019).
Antimicrobial Applications
Prasad et al. (2017) investigated the synthesis of novel 2-aminothiophene derivatives, which demonstrated significant antimicrobial activity. This research underscores the compound's relevance in designing new antimicrobial agents, thus contributing to the field of antibiotic drug discovery (Prasad et al., 2017).
Materials Science
In materials science, Chen et al. (2016) utilized derivatives of the compound for the functionalization of graphene oxide, enhancing its efficiency in dye and heavy metal removal. This application demonstrates the compound's potential in environmental remediation and the development of novel materials for pollutant removal (Chen et al., 2016).
Wirkmechanismus
The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, it would interact with biological targets in the body . If it’s used as a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound would depend on its applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety . If it’s useful as a chemical reactant, researchers could explore new reactions and synthesis methods involving this compound .
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-8(2)19-15(18)13-12(9(3)20-14(13)17)10-4-6-11(16)7-5-10/h4-8H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQBRMAMOEYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)
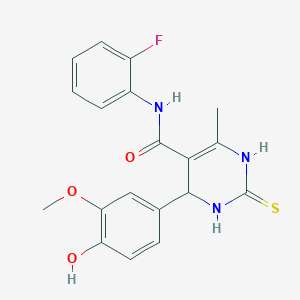
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
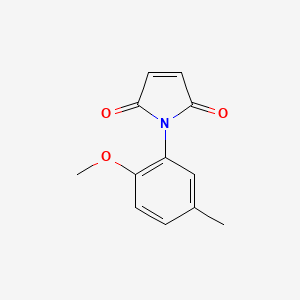
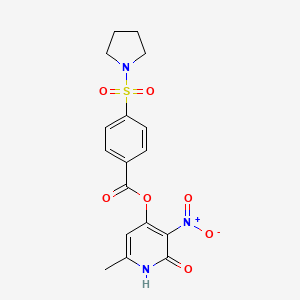
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
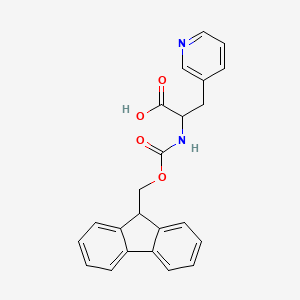
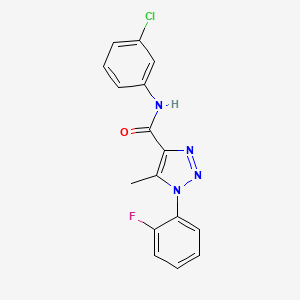
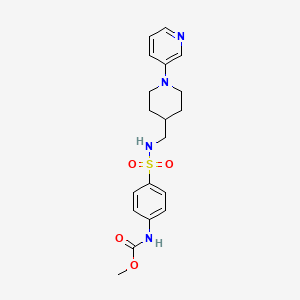
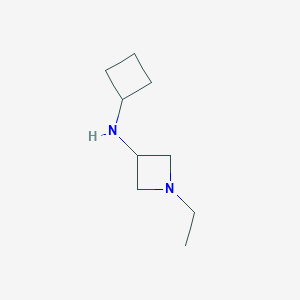
![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)
![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)
